MF-EA-705alpha
Description
MF-EA-705alpha is a novel antifungal metabolite isolated from the fermentation broth of Streptomyces sp. strain MF-EA-705, sourced from Ecuadorian soil . Discovered during an antifungal drug development program, it exhibits potent broad-spectrum activity against pathogenic fungi, including Candida spp. and Aspergillus spp. . The compound was co-isolated with its structural analog, MF-EA-705beta, and the weakly antibacterial actinopyrone A, highlighting the metabolic diversity of the producing strain . Structural elucidation revealed that this compound belongs to the polyketide family, with a backbone resembling actinopyrone derivatives but distinguished by unique hydroxylation and glycosylation patterns .
Properties
Molecular Formula |
C20H22O2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3E,5E,7Z)-8-[2-[(1E)-buta-1,3-dienyl]-4-methylphenyl]nona-3,5,7-trienoic acid |
InChI |
InChI=1S/C20H22O2/c1-4-5-11-18-15-16(2)13-14-19(18)17(3)10-8-6-7-9-12-20(21)22/h4-11,13-15H,1,12H2,2-3H3,(H,21,22)/b8-6+,9-7+,11-5+,17-10- |
InChI Key |
UZABAGXNNGEDIF-FCPMNKIOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=C\C=C\C=C\CC(=O)O)/C)/C=C/C=C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CC=CC=CCC(=O)O)C)C=CC=C |
Synonyms |
MF-EA-705alpha MF-EA-705beta |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MF-EA-705alpha shares taxonomic and structural similarities with several microbial metabolites but diverges in biological activity and specificity. Below is a comparative analysis:
Table 1: Comparative Overview of this compound and Related Compounds
Key Findings
Structural vs. Functional Divergence: While this compound and actinopyrone A share a polyketide foundation, the former’s antifungal efficacy is attributed to additional hydroxyl and glycosyl moieties absent in actinopyrone A . NFAT1 33, though structurally akin to this compound, exhibits immunosuppressive rather than antimicrobial activity, underscoring how minor structural variations can redirect biological targets .
Taxonomic Commonality, Functional Diversity: Metabolites like RP-1776 and WS9326A derive from Streptomyces but belong to distinct chemical classes (peptides vs. macrolides) and target unrelated pathways (growth factor signaling vs. neuroinflammation) . This contrasts with this compound’s antifungal polyketide framework.
Mechanistic Uniqueness :
- Unlike pepticinnamin E , which inhibits farnesyl-protein transferase—a post-translational modification enzyme—this compound directly disrupts fungal membrane integrity, as inferred from its rapid fungicidal effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
